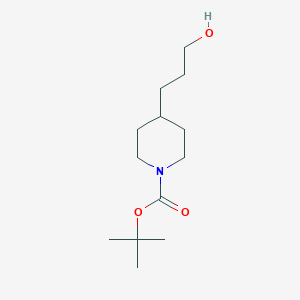![molecular formula C9H17NO B120593 ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol CAS No. 156366-59-5](/img/structure/B120593.png)
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, also known as MOPM, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and neuronal cell death. ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to have various biochemical and physiological effects in animal models. Studies have shown that ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol can reduce tumor growth and increase survival rates in mice with cancer. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to improve cognitive function and reduce neuronal cell death in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has several advantages for lab experiments, including its synthetic accessibility and potential as a therapeutic agent for various diseases. However, one limitation of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol. One area of interest is the development of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol and its potential as a therapeutic agent in various diseases. Finally, studies on the toxicity and pharmacokinetics of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol are needed to evaluate its safety for clinical use.
Conclusion:
In conclusion, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, or ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of enzymes and proteins involved in cancer cell growth and neuronal cell death. While ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol can be synthesized using a multistep process that involves the reaction of cyclopentanone with hydroxylamine to form an oxime intermediate. The oxime is then reduced to form an amine, which is subsequently reacted with formaldehyde to form the final product, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol.
Applications De Recherche Scientifique
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
156366-59-5 |
|---|---|
Nom du produit |
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
[(2R,3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-8(6-11)5-7-3-2-4-9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 |
Clé InChI |
DDJDHVXYRDHLRY-IWSPIJDZSA-N |
SMILES isomérique |
CN1[C@@H]2CCC[C@@H]2C[C@@H]1CO |
SMILES |
CN1C2CCCC2CC1CO |
SMILES canonique |
CN1C2CCCC2CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



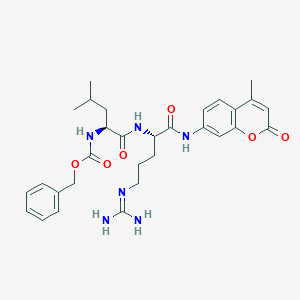
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)



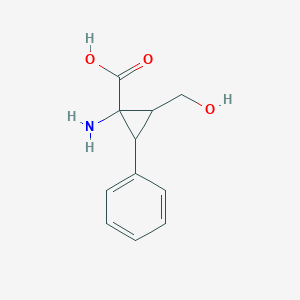


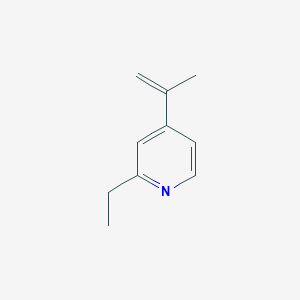
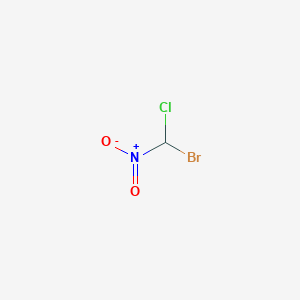

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

